N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a fluorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Fluorothiophene Intermediate: The fluorothiophene moiety can be synthesized by direct fluorination of thiophene using molecular fluorine (F₂) at low temperatures.
Coupling with Pyrazole: The fluorothiophene intermediate is then coupled with a pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(5-fluorothiophen-2-yl)methanol: A related compound with similar structural features but different functional groups.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur and nitrogen atoms.
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorothiophene moiety enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12FN3S |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3S/c1-7-9(6-14(2)13-7)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
OBUZJEAZVOHHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C |
Origin of Product |
United States |
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